molecular formula C16H24O2 B8579717 1-(Furan-2-YL)dodec-2-EN-1-one CAS No. 918525-78-7

1-(Furan-2-YL)dodec-2-EN-1-one

Cat. No. B8579717
Key on ui cas rn: 918525-78-7
M. Wt: 248.36 g/mol
InChI Key: WZZLOQINKOENBB-UHFFFAOYSA-N
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Patent
US07161015B1

Procedure details

Preparation of 2-Furyl-n-undecenylketone (R=n-C9H18CH═CH2)—Magnesium turnings (2.0 g, 83.3 mmol) were covered with anhydrous Et2O (10 mL) and a solution of 1-bromoundecene (5.0 mL, 23.0 mmol) in anhydrous Et2O (15 mL) was added in small aliquots until the reaction begins. The remaining halide solution was added dropwise, then heated to reflux (1 hour), allowed to cool to rt and then added to a cooled solution of the Weinreb amide (2.82 g, 18.2 mmol in 15 mL anhydrous Et2O, 0° C.) via cannula. The resulting slurry was stirred (3 h) and then quenched with equal amounts of 1 N HCl and H2O. After warming to rt the mixture was separated and the aqueous layer was extracted with Et2O (2×). The combined organics were washed with sat'd. NaHCO3, brine, dried (Na2SO4), filtered, and evaporated to yield crude furyl ketone. 1H NMR: δ 7.58 (dd, 1H, 3JH,H=1.7 Hz, 4JH,H=0.74 Hz, H-2), 7.18 (dd, 1H, 3JH,H=3.6 Hz, 4JH,H=0.74 Hz, H-4), 6.53 (dd, 1H, 3JH,H=1.7 Hz, 3JH,H=3.6 Hz, H-3), 5.82 (m, 1H), 5.00 (m, 1H, vinyl), 4.92 (m, 1H, vinyl), 2.82 (t, 2H, 3JH,H=7.5 Hz, H-7), 2.04 (qd, 2H, 3JH,H=7.5 Hz, H-15), 1.72 (quintet, 2H, 3JH,H=7.5 Hz, H-8), 1.37–1.20 (m, 12H). 13C NMR: δ 189.9, 152.9, 146.2, 139.2, 116.8, 114.1, 112.1, 38.5, 33.8, 29.7, 29.4, 29.3, 29.2, 29.1, 28.9, 24.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Weinreb amide
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]=[CH:9][CH2:10][CH2:11]CCCCCCC)=[O:7].[Mg].BrC=CCCCCCCCCC.CC[O:34]CC>>[O:34]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)C=CCCCCCCCCC
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrC=CCCCCCCCCC
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Weinreb amide
Quantity
15 mL
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred (3 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with equal amounts of 1 N HCl and H2O
TEMPERATURE
Type
TEMPERATURE
Details
After warming to rt the mixture
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×)
WASH
Type
WASH
Details
The combined organics were washed with sat'd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, brine, dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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